molecular formula C10H15NO2 B3144709 1,3,5-Trimethylpyrrole-2-carboxylic acid ethyl ester CAS No. 55770-79-1

1,3,5-Trimethylpyrrole-2-carboxylic acid ethyl ester

Cat. No. B3144709
CAS RN: 55770-79-1
M. Wt: 181.23 g/mol
InChI Key: NBSXNLNHQRYDTC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1,3,5-Trimethylpyrrole-2-carboxylic acid ethyl ester is C10H15NO2 . The exact molecular structure is not provided in the search results.


Chemical Reactions Analysis

In the presence of a strong mineral acid, Ethyl 3,4,5-trimethylpyrrole-2-carboxylate reacts with p-nitrobenzenediazonium ions to give a red, chemically labile, azo dye . This suggests that 1,3,5-Trimethylpyrrole-2-carboxylic acid ethyl ester might have similar reactivity.

Scientific Research Applications

Ethyl Carbamate in Foods and Beverages

Although not directly related to "1,3,5-Trimethylpyrrole-2-carboxylic acid ethyl ester," the research on ethyl carbamate (EC) in foods and beverages provides an example of how ester compounds are studied for their occurrence, formation mechanisms, and potential health impacts. EC, the ethyl ester of carbamic acid, is found in fermented foods and beverages, where its formation mechanisms, including ethanolysis of urea, are explored. This research highlights the importance of understanding the chemical pathways and potential health implications of esters present in consumer products (Weber & Sharypov, 2009).

Biotechnological Routes Based on Lactic Acid Production

The exploration of biotechnological routes for producing valuable chemicals from lactic acid, such as esters, underscores the potential of esterification processes in biotechnology. This research area indicates how esters, including those structurally related to "1,3,5-Trimethylpyrrole-2-carboxylic acid ethyl ester," might be produced or utilized in the synthesis of biodegradable polymers and other chemicals, showcasing the versatility of esters in green chemistry (Gao, Ma, & Xu, 2011).

Carboxylic Ester Hydrolases in Bacteria

Research on carboxylic ester hydrolases (CEHs) in bacteria, which catalyze the hydrolysis of carboxylic esters to produce alcohol and acid, is directly relevant to understanding the biochemical transformations and applications of esters in biotechnological and industrial contexts. This knowledge can inform the potential enzymatic processes involving "1,3,5-Trimethylpyrrole-2-carboxylic acid ethyl ester" or similar compounds, highlighting the role of esters in microbial metabolism and their industrial applications (Oh, Kim, & Kim, 2019).

Synthesis and Applications of Ester Compounds

The synthesis and broad range of biological activities associated with 1-indanones, which involve carboxylic acids and esters as key intermediates, illustrate the chemical diversity and utility of ester compounds in medicinal chemistry. This research domain may offer insights into the synthetic strategies and potential biological activities of compounds structurally related to "1,3,5-Trimethylpyrrole-2-carboxylic acid ethyl ester," highlighting the importance of esters in drug development and other applications (Turek, Szczęsna, Koprowski, & Bałczewski, 2017).

properties

IUPAC Name

ethyl 1,3,5-trimethylpyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-5-13-10(12)9-7(2)6-8(3)11(9)4/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSXNLNHQRYDTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(N1C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1,3,5-trimethyl-1H-pyrrole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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